Cas no 1203656-90-9 (Benzenamine, 4-[[6-chloro-3-(trifluoromethyl)-1h-pyrrolo[2,3-b]pyridin-4-yl]oxy]-3,5-difluoro-)

Benzenamine, 4-[[6-chloro-3-(trifluoromethyl)-1h-pyrrolo[2,3-b]pyridin-4-yl]oxy]-3,5-difluoro- structure
1203656-90-9 structure
Product name:Benzenamine, 4-[[6-chloro-3-(trifluoromethyl)-1h-pyrrolo[2,3-b]pyridin-4-yl]oxy]-3,5-difluoro-
CAS No:1203656-90-9
MF:C14H7ClF5N3O
Molecular Weight:363.669899225235
CID:2157160
PubChem ID:78358226

Benzenamine, 4-[[6-chloro-3-(trifluoromethyl)-1h-pyrrolo[2,3-b]pyridin-4-yl]oxy]-3,5-difluoro- 化学的及び物理的性質

名前と識別子

    • Benzenamine, 4-[[6-chloro-3-(trifluoromethyl)-1h-pyrrolo[2,3-b]pyridin-4-yl]oxy]-3,5-difluoro-
    • CS-M2174
    • AKOS037649770
    • 1203656-90-9
    • 4-((6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline
    • CS-13613
    • インチ: InChI=1S/C14H7ClF5N3O/c15-10-3-9(24-12-7(16)1-5(21)2-8(12)17)11-6(14(18,19)20)4-22-13(11)23-10/h1-4H,21H2,(H,22,23)
    • InChIKey: BDOGNXJDEFNIBE-UHFFFAOYSA-N
    • SMILES: C1=C(C=C(C(=C1F)OC2=CC(=NC3=C2C(=CN3)C(F)(F)F)Cl)F)N

計算された属性

  • 精确分子量: 363.0197804g/mol
  • 同位素质量: 363.0197804g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 445
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.2
  • トポロジー分子極性表面積: 63.9Ų

Benzenamine, 4-[[6-chloro-3-(trifluoromethyl)-1h-pyrrolo[2,3-b]pyridin-4-yl]oxy]-3,5-difluoro- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM332981-100mg
4-((6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline
1203656-90-9 95%+
100mg
$1615 2023-02-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1049339-100mg
4-((6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline
1203656-90-9 98%
100mg
¥15750.00 2024-08-09
Chemenu
CM332981-100mg
4-((6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline
1203656-90-9 95%+
100mg
$2625 2021-06-16

Benzenamine, 4-[[6-chloro-3-(trifluoromethyl)-1h-pyrrolo[2,3-b]pyridin-4-yl]oxy]-3,5-difluoro- 関連文献

Benzenamine, 4-[[6-chloro-3-(trifluoromethyl)-1h-pyrrolo[2,3-b]pyridin-4-yl]oxy]-3,5-difluoro-に関する追加情報

Comprehensive Overview of Benzenamine, 4-[[6-chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]oxy]-3,5-difluoro- (CAS No. 1203656-90-9)

The compound Benzenamine, 4-[[6-chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]oxy]-3,5-difluoro- (CAS No. 1203656-90-9) is a highly specialized chemical entity with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a pyrrolo[2,3-b]pyridine core and multiple halogen substituents, makes it a subject of interest for scientists exploring novel bioactive molecules. This article delves into its properties, applications, and relevance in contemporary research, addressing common queries such as "What is the role of trifluoromethyl groups in drug design?" and "How do halogenated compounds enhance agrochemical performance?".

In recent years, the demand for halogenated heterocycles like Benzenamine, 4-[[6-chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]oxy]-3,5-difluoro- has surged due to their versatility in medicinal chemistry. The trifluoromethyl group, in particular, is a hotspot in drug discovery, as it improves metabolic stability and bioavailability. Researchers frequently search for "trifluoromethyl pyrrolopyridine derivatives" or "chloro-difluoro benzenamine applications," reflecting the compound's growing prominence. Its potential as a kinase inhibitor or herbicide precursor aligns with trends in precision medicine and sustainable agriculture.

The synthesis of CAS No. 1203656-90-9 involves multi-step organic reactions, often leveraging cross-coupling methodologies to attach the pyrrolopyridine moiety to the difluoro benzenamine scaffold. This process is critical for ensuring high purity, a topic frequently queried as "how to purify halogenated pyrrolopyridines." Analytical techniques such as HPLC and NMR are essential for characterizing this compound, addressing another common question: "What spectroscopic methods validate pyrrolopyridine derivatives?"

From an industrial perspective, Benzenamine, 4-[[6-chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]oxy]-3,5-difluoro- is gaining traction in patent filings, particularly in areas like "crop protection chemicals" and "targeted cancer therapies." Its chloro and difluoro substitutions enhance binding affinity to biological targets, a feature often explored in forums discussing "structure-activity relationships in agrochemicals." This dual applicability underscores its value in interdisciplinary research.

Environmental and regulatory considerations are also pivotal. While the compound is not classified as hazardous, its halogenated nature prompts questions like "Are fluorinated pyrrolopyridines environmentally persistent?" Current studies focus on optimizing its degradation pathways, aligning with the global push toward "green chemistry." This aspect resonates with audiences searching for "eco-friendly halogenated compounds."

In conclusion, CAS No. 1203656-90-9 represents a convergence of innovation in synthetic chemistry and applied sciences. Its relevance to "drug discovery," "agrochemical development," and "material science" ensures sustained interest. By addressing key search terms like "pyrrolo[2,3-b]pyridine synthesis" and "trifluoromethyl bioactive compounds," this overview bridges technical depth with accessible insights, catering to both academic and industrial audiences.

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